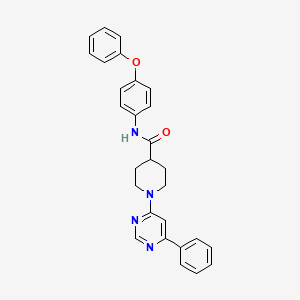![molecular formula C23H15N5O2S B11268915 2-(1-naphthyl)-5-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11268915.png)
2-(1-naphthyl)-5-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-a]pyrazin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(naphthalen-1-yl)-5-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex organic compound that features a unique combination of naphthalene, thiophene, oxadiazole, and pyrazolo[1,5-a]pyrazinone moieties. This compound is of significant interest in the fields of medicinal chemistry and material science due to its potential biological activities and unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-5-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene and thiophene derivatives, followed by the formation of the oxadiazole ring. The final step involves the cyclization to form the pyrazolo[1,5-a]pyrazinone core. Common reagents used in these reactions include hydrazine, acetic anhydride, and various catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(naphthalen-1-yl)-5-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiophene and naphthalene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(naphthalen-1-yl)-5-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 2-(naphthalen-1-yl)-5-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(naphthalen-1-yl)-N-(2,2,2-trichloro-1-(3-(2-chlorophenyl)thioureido)ethyl)acetamide
- 2-(naphthalen-1-yl)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide
- N-(2,2,2-trichloro-1-(3-naphthalen-1-yl-thioureido)ethyl)formamide
Uniqueness
Compared to similar compounds, 2-(naphthalen-1-yl)-5-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one stands out due to its unique combination of structural motifs, which confer distinct chemical and biological properties. The presence of the oxadiazole and pyrazolo[1,5-a]pyrazinone rings, in particular, contributes to its potential as a versatile scaffold for drug development and material science applications.
Eigenschaften
Molekularformel |
C23H15N5O2S |
|---|---|
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
2-naphthalen-1-yl-5-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C23H15N5O2S/c29-23-19-13-18(17-8-3-6-15-5-1-2-7-16(15)17)25-28(19)11-10-27(23)14-21-24-22(26-30-21)20-9-4-12-31-20/h1-13H,14H2 |
InChI-Schlüssel |
VRGBVQWINUXLKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN4C=CN(C(=O)C4=C3)CC5=NC(=NO5)C6=CC=CS6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-ethoxyphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B11268834.png)
![ethyl 5-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B11268835.png)
![4-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine](/img/structure/B11268843.png)
![1-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B11268845.png)
![N-(3,4-dimethylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B11268846.png)

![4-(N-butyl-N-methylsulfamoyl)-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide](/img/structure/B11268871.png)
![4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine](/img/structure/B11268875.png)
![N-{3-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B11268883.png)
![({[(E)-(4-nitrophenyl)methylidene]amino}oxy)(phenylamino)methanone](/img/structure/B11268894.png)

![5,7-dimethyl-3-(4-methylphenyl)-9-[(2-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B11268903.png)
![4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine](/img/structure/B11268909.png)

